4-Aminophenyl 1-Thio-beta-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

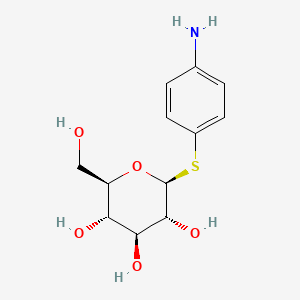

4-Aminophenyl 1-Thio-beta-D-glucopyranoside: is a glycoside derivative that consists of a glucose molecule linked via a sulfur atom to a p-aminophenyl group. This compound is known for its unique structural configuration, which plays a crucial role in its interaction with enzymes and its overall biological activity.

Mécanisme D'action

Target of Action

P-Aminophenyl-1-thio-beta-D-glucopyranoside (PAPG) primarily targets β-galactosidase (β-Glu) enzymes . These enzymes are widely distributed in mammalian tissues, body fluids, and microbiota . They play a crucial role in the hydrolysis of β-D-galactosides into monosaccharides .

Mode of Action

PAPG acts as a substrate for β-Glu enzymes . It undergoes enzymatic hydrolysis, leading to the formation of an electroactive product . This interaction results in the conversion of PAPG into its aglycone form, which can be detected electrochemically .

Biochemical Pathways

The primary biochemical pathway affected by PAPG is the β-galactosidase-dependent pathway . The hydrolysis of PAPG by β-Glu enzymes leads to the production of glucuronic acid and aglycone . This process is crucial in various physiological reactions, including the metabolism of cells in vivo, hydrolyzing steroids, proteoglycans, bilirubin metabolism, and detoxification .

Pharmacokinetics

Given its use as a substrate for β-glu enzymes, it can be inferred that papg is likely to be metabolized and excreted following enzymatic hydrolysis .

Result of Action

The enzymatic hydrolysis of PAPG by β-Glu enzymes leads to the formation of an electroactive product . This product can be detected and quantified, making PAPG a useful tool in β-Glu-dependent assay systems . Moreover, PAPG can be used to create affinity matrices for the capture or purification of β-Glu enzymes .

Action Environment

The action, efficacy, and stability of PAPG can be influenced by various environmental factors. For instance, the activity of β-Glu enzymes, which are the primary targets of PAPG, can vary depending on factors such as pH, temperature, and the presence of other substances . .

Analyse Biochimique

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is thought to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is believed to have a certain degree of stability and degradation over time

Dosage Effects in Animal Models

The effects of P-Aminophenyl-1-thio-beta-D-glucopyranoside vary with different dosages in animal models

Metabolic Pathways

P-Aminophenyl-1-thio-beta-D-glucopyranoside is involved in certain metabolic pathways . It interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminophenyl 1-Thio-beta-D-glucopyranoside typically involves the reaction of 4-aminophenyl thiol with a glucopyranosyl donor under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the glycosidic bond .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 4-Aminophenyl 1-Thio-beta-D-glucopyranoside can undergo oxidation reactions, often resulting in the formation of disulfides or sulfoxides.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group or the thiol group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Disulfides, sulfoxides

Reduction: Thiol derivatives

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemistry: 4-Aminophenyl 1-Thio-beta-D-glucopyranoside is used as a substrate in enzymatic assays to study the activity of glycosidases and other related enzymes .

Biology: In biological research, this compound is employed to investigate enzyme-substrate interactions and to develop affinity matrices for the purification of specific enzymes .

Industry: In industrial settings, this compound is used in the synthesis of various biochemical reagents and as a component in diagnostic kits .

Comparaison Avec Des Composés Similaires

- 4-Aminophenyl-1-thio-beta-D-galactopyranoside

- 4-Aminophenyl-beta-D-thiogalactoside

- 4-Aminophenyl-beta-D-glucopyranoside

Comparison: 4-Aminophenyl 1-Thio-beta-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of both amino and thiol functional groups. This combination allows for versatile chemical reactivity and specific interactions with enzymes, making it distinct from other similar compounds .

Activité Biologique

4-Aminophenyl 1-Thio-beta-D-glucopyranoside is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C10H13N1O5S1

- CAS Number : 58737-22-7

This compound exhibits several biological activities through various mechanisms:

- Antiviral Activity : Recent studies have demonstrated that derivatives of this compound show potent antiviral effects against hepatitis C virus (HCV) and classical swine fever virus (CSFV). The compounds significantly inhibit viral genome replication, with IC50 values in the low micromolar range, indicating strong antiviral potential .

- Enzyme Inhibition : This compound has been shown to inhibit β-1,4-galactosyltransferase (β1,4-GalT), which plays a crucial role in glycosylation processes. The inhibition of this enzyme can impact various biological pathways, including those involved in cell signaling and immune responses .

- Neuroprotective Effects : Research indicates that this compound may protect against neurodegenerative conditions by preventing neuronal cell death and supporting nerve growth factor (NGF) signaling. This is particularly relevant in the context of diabetes-induced retinal neurodegeneration .

Biological Activity Summary Table

Antiviral Efficacy

A study published in Nature demonstrated that derivatives of this compound significantly reduced viral load in infected cells. The compounds were effective in both early and late stages of the viral life cycle, suggesting their utility as therapeutic agents against viral infections .

Neuroprotective Mechanisms

In a model of diabetic retinopathy, treatment with this compound resulted in improved retinal function and reduced apoptosis of retinal neurons. The study highlighted its role in modulating oxidative stress pathways and preserving mitochondrial function .

Enzyme Interaction Studies

In silico docking studies have indicated that this compound interacts favorably with the active sites of several glycosyltransferases. This interaction suggests a potential for developing targeted therapies that exploit these enzyme interactions to modulate glycosylation patterns in disease states .

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNVFDDRUPMRPU-ZIQFBCGOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is significant about the synthesis method described in the paper for p-aminophenyl-1-thio-beta-D-glucopyranoside?

A1: The paper presents an improved method for synthesizing p-aminophenyl 1-thio-beta-D-glycosides, including p-aminophenyl-1-thio-beta-D-glucopyranoside. The key improvement lies in using sodium methoxide during the condensation reaction of acetylglycosyl bromides with p-aminobenzenethiol []. This modification likely enhances the reaction yield and purity of the final product.

Q2: Besides p-aminophenyl-1-thio-beta-D-glucopyranoside, what other compounds were synthesized using this improved method?

A2: The researchers successfully synthesized several p-aminophenyl 1-thio-beta-D-glycosides using this method. These include p-aminophenyl 1-thio-beta-D-galactopyranoside, p-aminophenyl 1-thio-beta-D-xylopyranoside, and 2-acetamido-2-deoxy-1-thio-beta-D-glucopyranoside []. This demonstrates the versatility of the method for synthesizing a range of similar compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.